N-[(4-fluorophenyl)methyl]-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide
Description
N-[(4-fluorophenyl)methyl]-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry for drug development
Properties
Molecular Formula |
C19H23FN4O |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide |
InChI |
InChI=1S/C19H23FN4O/c1-23(18-4-2-3-11-21-18)17-9-12-24(13-10-17)19(25)22-14-15-5-7-16(20)8-6-15/h2-8,11,17H,9-10,12-14H2,1H3,(H,22,25) |
InChI Key |
MPWWFKWMTWFIMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as chloroform or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyridin-2-yl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine derivative known for its antiproliferative effects on cancer cells.
Matrine: A piperidine alkaloid with anti-inflammatory and anticancer activities.
Uniqueness
N-[(4-fluorophenyl)methyl]-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of a fluorophenyl group and a pyridin-2-yl group distinguishes it from other piperidine derivatives and contributes to its unique properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
